molecular formula C20H21N3O2S B11480785 (2E)-3-{[2-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]amino}-1-phenylbut-2-en-1-one

(2E)-3-{[2-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]amino}-1-phenylbut-2-en-1-one

Cat. No.: B11480785
M. Wt: 367.5 g/mol
InChI Key: ANENUWIKUOIJCJ-JLHYYAGUSA-N
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Description

The compound (2E)-3-{[2-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]amino}-1-phenylbut-2-en-1-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. Its structure includes a thieno[2,3-b]pyridine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{[2-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]amino}-1-phenylbut-2-en-1-one typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the amino and methoxymethyl groups. The final step involves the formation of the enone structure through a condensation reaction with a phenylbut-2-en-1-one derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{[2-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]amino}-1-phenylbut-2-en-1-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the enone structure to a saturated ketone.

    Substitution: The amino and methoxymethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce saturated ketones.

Scientific Research Applications

(2E)-3-{[2-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]amino}-1-phenylbut-2-en-1-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2E)-3-{[2-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]amino}-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. For example, it could inhibit a key enzyme in a metabolic pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]pyridine derivatives: These compounds share the same core structure and may have similar biological activities.

    Phenylbut-2-en-1-one derivatives: These compounds have a similar enone structure and may undergo similar chemical reactions.

Uniqueness

(2E)-3-{[2-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]amino}-1-phenylbut-2-en-1-one: is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H21N3O2S

Molecular Weight

367.5 g/mol

IUPAC Name

(E)-3-[[2-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]amino]-1-phenylbut-2-en-1-one

InChI

InChI=1S/C20H21N3O2S/c1-12-9-15(11-25-3)17-18(19(21)26-20(17)23-12)22-13(2)10-16(24)14-7-5-4-6-8-14/h4-10,22H,11,21H2,1-3H3/b13-10+

InChI Key

ANENUWIKUOIJCJ-JLHYYAGUSA-N

Isomeric SMILES

CC1=CC(=C2C(=C(SC2=N1)N)N/C(=C/C(=O)C3=CC=CC=C3)/C)COC

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)N)NC(=CC(=O)C3=CC=CC=C3)C)COC

Origin of Product

United States

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